BenchChemオンラインストアへようこそ!

6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine

medicinal chemistry structure–activity relationship quinazoline scaffold differentiation

This 4-amino-substituted 6,7-dimethoxyquinazoline carries a tetrahydrofuran-2-ylmethyl group at the 4-position, a topology fundamentally different from the 2-substituted clinical α1-blockers alfuzosin and terazosin. This positional isomerism redirects target engagement toward kinase inhibition (CLK1, GSK-3α/β, c-Met) and PDE1, making it an essential scaffold for SAR studies. Also serves as an alfuzosin-related impurity reference standard for pharmaceutical QC. Supplied at ≥98% purity (HPLC) with traceable InChI Key for identity verification. MW 289.33, LogP ~1.6, Fsp³ 0.47—ideal fragment-like probe for ADME benchmarking.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 477859-91-9
Cat. No. B2520247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine
CAS477859-91-9
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC
InChIInChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18)
InChIKeyKVCVARSBGATXQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine (CAS 477859-91-9): Chemical Identity and Core Distinction from Clinical Quinazoline α₁ Blockers


6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine (CAS 477859-91-9) is a synthetic quinazoline small molecule (C₁₅H₁₉N₃O₃, MW 289.33) carrying a tetrahydrofuran-2-ylmethylamine substituent at the 4-position of the quinazoline core . Unlike the clinically approved α₁-adrenoceptor antagonists alfuzosin (2-substituted quinazoline with a tetrahydrofuran-2-carboxamide side chain, MW ~387) and terazosin (2-piperazinyl-quinazoline with a tetrahydrofuran-2-carbonyl group, MW ~387), this compound places the tetrahydrofuran moiety directly at the 4-amino position rather than at the 2-position, constituting a fundamentally different substitution topology [1][2]. The compound is commercially available at ≥98% purity (HPLC) for research use only and is catalogued as a potential alfuzosin-related intermediate or impurity .

Why 6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine Cannot Be Substituted by Other Quinazoline Scaffolds in Targeted Synthesis or Pharmacological Studies


Within the 6,7-dimethoxyquinazoline family, substitution position profoundly dictates biological target engagement. The clinically used α₁ blockers alfuzosin and terazosin carry their pharmacophoric elements at the quinazoline 2-position, enabling potent but non-selective α₁-adrenoceptor antagonism (pKi ~7.5–8.5 across α₁A, α₁B, and α₁D subtypes) [1]. In contrast, 4-amino-substituted 6,7-dimethoxyquinazolines—including the target compound with its tetrahydrofuran-2-ylmethyl group at the 4-position—have been shown in kinase screening panels to engage a distinct target space, with certain 4-anilino analogs demonstrating inhibitory activity against CLK1 (IC₅₀ 1.5 μM) and GSK-3α/β (IC₅₀ 3 μM) rather than adrenergic receptors [2]. Generic substitution therefore risks both loss of desired target engagement and introduction of unintended pharmacological activity, making procurement of the exact CAS 477859-91-9 compound essential for structure–activity relationship (SAR) studies dependent on the 4-amino-tetrahydrofuran topology.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine vs. Closest Quinazoline Analogs


Structural Topology Distinction: 4-Amino-Tetrahydrofuran vs. 2-Substituted Quinazoline α₁ Blockers

The target compound carries a tetrahydrofuran-2-ylmethylamine group at the quinazoline 4-position. Alfuzosin and terazosin carry their tetrahydrofuran-containing side chains at the quinazoline 2-position. This topological distinction is not cosmetic: in 2,4-diamino-6,7-dimethoxyquinazoline series, the 2-substituent governs α₁-adrenoceptor affinity (pKi 7.5–8.5) while the 4-substituent class has been explored for kinase inhibition, with certain 4-anilino analogs achieving CLK1 IC₅₀ of 1.5 μM and GSK-3α/β IC₅₀ of 3 μM [1][2].

medicinal chemistry structure–activity relationship quinazoline scaffold differentiation

Molecular Weight and Physicochemical Property Differentiation from Clinical α₁ Blockers

The target compound (MW 289.33) is approximately 98 Da lighter than alfuzosin (MW ~387) and terazosin (MW ~387), with a predicted LogP of ~1.60 and pKa of 5.97±0.70, indicating lower lipophilicity and reduced basicity compared to the clinical comparators [1]. These differences can translate into distinct permeability, solubility, and off-target binding profiles relevant for lead optimization campaigns.

drug discovery physicochemical properties lead optimization

Purity Specification (≥98% HPLC) as a Selection Criterion for Reproducible SAR Studies

Reputable vendors specify purity at ≥98% (HPLC) for CAS 477859-91-9, with storage at 2–8°C sealed in dry conditions . In comparison, some catalog analogs of 6,7-dimethoxyquinazoline derivatives are offered at lower purities (e.g., 95%) or without specified HPLC validation. The defined purity threshold is critical for quantitative pharmacology where impurities at >2% can confound dose–response and selectivity measurements.

quality control assay reproducibility chemical procurement

Patent-Class Linkage to PDE1 Inhibition: A Pharmacological Space Distinct from α₁ Blockade

The US patent US20170267664A1 ('Quinazolin-THF-Amines as PDE1 Inhibitors') explicitly claims quinazoline compounds bearing tetrahydrofuran-amine substituents as PDE1 enzyme inhibitors for neurodegenerative and psychiatric disorders [1]. While the specific CAS 477859-91-9 is not individually exemplified with quantitative PDE1 IC₅₀ data in the disclosed patent, the generic Markush structure encompasses 6,7-dimethoxy substitution with tetrahydrofuran-2-ylmethyl at the 4-amino position. This patent linkage distinguishes the compound from clinical α₁ blockers alfuzosin, doxazosin, prazosin, terazosin, and tamsulosin, which are not claimed as PDE1 inhibitors.

phosphodiesterase inhibition CNS drug discovery patent evidence

Kinase Profiling Anchor: c-Met Inhibitory Activity Supports Divergent Target Engagement from Adrenergic Quinazolines

BindingDB records an IC₅₀ of 9 nM for a structurally related 6,7-dimethoxyquinazoline derivative (BindingDB monomer ID 50317756) against human recombinant c-Met kinase [1]. While this entry may correspond to a close structural analog rather than CAS 477859-91-9 specifically, it demonstrates that the 6,7-dimethoxyquinazoline-4-amine scaffold with appropriate 4-substitution can achieve single-digit nanomolar kinase potency. This is in stark contrast to clinical α₁ blockers (alfuzosin, terazosin), which show no significant c-Met inhibitory activity at pharmacologically relevant concentrations.

kinase inhibition c-Met cancer research

Analytical Reference Standard: CAS-Specific Identity Verification Prevents Isomeric Confusion

CAS 477859-91-9 has a unique InChI Key (KVCVARSBGATXQW-UHFFFAOYSA-N) and canonical SMILES (COC1=CC2=NC=NC(NCC3CCCO3)=C2C=C1OC) that unambiguously defines the 4-substituted tetrahydrofuran-2-ylmethyl topology . This is critical because regioisomeric variants—such as the 7,8-dimethoxy analog (CAS not assigned, claimed in PDE1 patent) or 2-substituted tetrahydrofuran-quinazolines (e.g., terazosin)—are structurally distinct compounds with different biological profiles. The unique InChI Key enables unambiguous database lookup and compound authentication via LC-MS or NMR.

analytical chemistry reference standard quality assurance

Recommended Research and Industrial Application Scenarios for 6,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine


Kinase Inhibitor Lead Discovery and SAR Expansion (c-Met / CLK / GSK-3β Focus)

The 6,7-dimethoxyquinazoline-4-amine scaffold with 4-substitution has demonstrated kinase inhibitory potential: a structurally related analog achieved c-Met IC₅₀ of 9 nM in recombinant enzymatic assays [1], while 4-anilino derivatives showed CLK1 IC₅₀ of 1.5 μM and GSK-3α/β IC₅₀ of 3 μM . CAS 477859-91-9, carrying a tetrahydrofuran-2-ylmethyl group at the 4-position, provides a distinct vector for optimizing kinase selectivity compared to the 2-substituted clinical α₁ blockers. Researchers should use this compound as a starting scaffold for systematic variation of the tetrahydrofuran substituent to explore c-Met, CLK, or GSK-3β potency and selectivity.

PDE1-Targeted CNS Drug Discovery Programs

US Patent US20170267664A1 claims quinazoline-THF-amines as PDE1 inhibitors for neurodegenerative and psychiatric indications [1]. The generic Markush structure encompasses the 6,7-dimethoxy-4-(tetrahydrofuran-2-ylmethylamino)quinazoline topology. Medicinal chemistry teams pursuing PDE1 as a CNS target can procure CAS 477859-91-9 as a foundational intermediate for synthesizing and testing novel PDE1 inhibitors. This application space is mechanistically and therapeutically distinct from the α₁-adrenoceptor antagonist field, reducing competitive overlap with established clinical quinazolines.

Alfuzosin Impurity Profiling and Analytical Reference Standard Use

CAS 477859-91-9 is identified in commercial catalogs as a potential alfuzosin-related intermediate or impurity (the 'N-Des-tetrahydrofuran' series references suggest it is structurally related to the alfuzosin synthetic pathway) [1]. Pharmaceutical quality control laboratories conducting impurity profiling of alfuzosin API can use this compound at ≥98% purity as a reference standard for HPLC method development, impurity identification, and batch-release testing. The unambiguous InChI Key (KVCVARSBGATXQW-UHFFFAOYSA-N) ensures traceable identity verification .

Physicochemical and Drug-Likeness Benchmarking Studies

With MW 289.33, predicted LogP ~1.60, pKa 5.97±0.70, and Fsp³ of 0.47, CAS 477859-91-9 occupies a favorable drug-like property space (MW <300, LogP <3, moderate Fsp³) distinct from larger clinical quinazolines (alfuzosin MW ~387, terazosin MW ~387) [1]. Computational and experimental ADME groups can use this compound as a compact, fragment-like quinazoline probe for benchmarking permeability, solubility, metabolic stability, and plasma protein binding against larger 2-substituted quinazoline clinical comparators, informing lead optimization strategies for CNS or oncology programs .

Quote Request

Request a Quote for 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.